molecular formula C16H10N4O2 B7702991 3-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol CAS No. 714255-29-5

3-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol

Cat. No. B7702991
CAS RN: 714255-29-5
M. Wt: 290.28 g/mol
InChI Key: QRHQDVIRZYPLJK-UHFFFAOYSA-N
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Description

The compound “3-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

Quinoline derivatives are synthesized using various starting materials . For instance, Desai et al. synthesized a novel class of quinoline derivatives using 2-chloro-6-methylquinoline-3-carbaldehyde and isonicotinohydrazide as starting materials . Their chemical structure was confirmed by 1H and 13C NMR, IR, and mass .

Mechanism of Action

The mechanism of action of 3-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been found to induce oxidative stress and DNA damage in cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, this compound has been found to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is its relatively simple synthesis method, which allows for large-scale production. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of 3-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol. One potential area is the development of this compound-based drugs for the treatment of various diseases, including Alzheimer's, Parkinson's, and cancer. Another area is the use of this compound as a fluorescent probe for the detection of metal ions. Additionally, this compound could be used as a material for organic light-emitting diodes (OLEDs) due to its unique structure and optical properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it a promising candidate for drug development, material science, and biochemistry. The synthesis of this compound is relatively simple, and it has been found to have antibacterial, antifungal, and antitumor properties. This compound has also been used as a fluorescent probe for the detection of metal ions and as a material for OLEDs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 3-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves the reaction of 2-hydroxy-3-(pyridin-4-yl) quinoline with N-nitroso-N-phenylhydroxylamine in the presence of triethylamine to form a key intermediate. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound. The process is relatively simple and can be carried out in a few steps with high yields.

Scientific Research Applications

3-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been the subject of intense scientific research due to its potential applications in various fields. This compound has been found to have antibacterial, antifungal, and antitumor properties. This compound has also been used as a fluorescent probe for the detection of metal ions and as a material for organic light-emitting diodes (OLEDs). Additionally, this compound has been used in the development of new drugs for the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer.

properties

IUPAC Name

3-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O2/c21-15-12(9-11-3-1-2-4-13(11)18-15)14-19-16(22-20-14)10-5-7-17-8-6-10/h1-9H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHQDVIRZYPLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001193547
Record name 3-[5-(4-Pyridinyl)-1,2,4-oxadiazol-3-yl]-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001193547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

714255-29-5
Record name 3-[5-(4-Pyridinyl)-1,2,4-oxadiazol-3-yl]-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=714255-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[5-(4-Pyridinyl)-1,2,4-oxadiazol-3-yl]-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001193547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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